2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid
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Overview
Description
2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with methyl acrylate in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically under nitrogen, and at a temperature range of 0-25°C. The resulting product is then hydrolyzed to yield the desired acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-(1H-pyrazol-4-yl)prop-2-enoic acid
- 2-methyl-3-(1H-pyrazol-4-yl)prop-2-enoic acid
- 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid
Uniqueness
2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the methyl group at the 2-position and the 1-methyl substitution on the pyrazole ring can enhance its stability and potentially improve its pharmacokinetic properties compared to similar compounds .
Properties
Molecular Formula |
C8H10N2O2 |
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Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-methyl-3-(1-methylpyrazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H10N2O2/c1-6(8(11)12)3-7-4-9-10(2)5-7/h3-5H,1-2H3,(H,11,12) |
InChI Key |
VYKXIODWXLWRTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CN(N=C1)C)C(=O)O |
Origin of Product |
United States |
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